molecular formula C10H16N4O2S B13517144 Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate

Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate

Cat. No.: B13517144
M. Wt: 256.33 g/mol
InChI Key: HZIRHJMOLMHPOZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate is a chemical compound with the following IUPAC name: this compound . Its molecular formula is C10H16N4O2S, and it has a molecular weight of 256.33 g/mol. This compound is characterized by its unique structure, which includes a thiadiazole ring and an azetidine ring.

Preparation Methods

Synthetic Routes:: The synthetic routes for tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate involve the assembly of its constituent parts. While specific methods may vary, a common approach includes the condensation of tert-butyl 3-aminopropanoate with 5-amino-1,2,4-thiadiazole. The reaction typically occurs under suitable solvent conditions and with appropriate reagents.

Industrial Production:: Industrial-scale production methods for this compound may involve large-scale synthesis using optimized conditions. detailed industrial processes are proprietary and may not be publicly available.

Chemical Reactions Analysis

Tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the azetidine ring.

    Oxidation and Reduction: Depending on the functional groups, it may be susceptible to oxidation or reduction.

    Common Reagents: Reagents such as acids, bases, and nucleophiles play a role in its transformations.

    Major Products: These reactions can yield derivatives with modified functional groups or stereochemistry.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Medicinal Chemistry: It may serve as a precursor for drug development.

Biology and Medicine::

    Biological Studies: Scientists investigate its interactions with biological targets.

    Pharmacology: It could have potential pharmacological applications.

Industry::

    Fine Chemicals: It may find use in specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action for tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique due to its specific substituents, it shares similarities with other azetidine-containing molecules. Notable similar compounds include 2-amino-5-tert-butyl-1,3,4-thiadiazole and tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate .

Properties

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

tert-butyl 3-(5-amino-1,2,4-thiadiazol-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C10H16N4O2S/c1-10(2,3)16-9(15)14-4-6(5-14)7-12-8(11)17-13-7/h6H,4-5H2,1-3H3,(H2,11,12,13)

InChI Key

HZIRHJMOLMHPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NSC(=N2)N

Origin of Product

United States

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